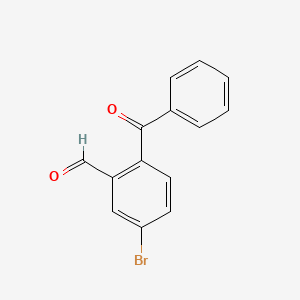
2-Benzoyl-5-bromobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoyl-5-bromobenzaldehyde is an organic compound with the molecular formula C14H9BrO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a benzoyl group at the second position and a bromine atom at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-5-bromobenzaldehyde can be achieved through several methods. One common approach involves the bromination of benzaldehyde derivatives followed by the introduction of a benzoyl group. For example, a two-step, one-pot reduction/cross-coupling procedure can be employed. This method utilizes a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include selective oxidation of bromobenzyl alcohol to bromobenzaldehyde, followed by further functionalization to introduce the benzoyl group .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzoyl-5-bromobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Benzoyl-5-bromobenzoic acid.
Reduction: 2-Benzoyl-5-bromobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Benzoyl-5-bromobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions, such as aldol reactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Benzoyl-5-bromobenzaldehyde involves its reactivity with various chemical reagents. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The bromine atom can participate in substitution reactions, making the compound versatile for different synthetic applications. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromobenzaldehyde: Lacks the benzoyl group, making it less versatile in certain reactions.
5-Bromobenzaldehyde: Similar structure but without the benzoyl group at the second position.
2-Benzoylbenzaldehyde: Similar but without the bromine atom at the fifth position.
Uniqueness
2-Benzoyl-5-bromobenzaldehyde is unique due to the presence of both a benzoyl group and a bromine atom on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C14H9BrO2 |
|---|---|
Poids moléculaire |
289.12 g/mol |
Nom IUPAC |
2-benzoyl-5-bromobenzaldehyde |
InChI |
InChI=1S/C14H9BrO2/c15-12-6-7-13(11(8-12)9-16)14(17)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
KGIMTMAGYQKXMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



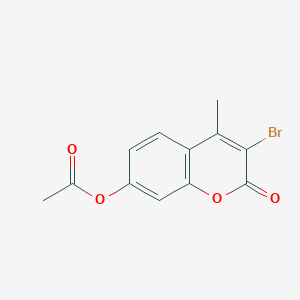


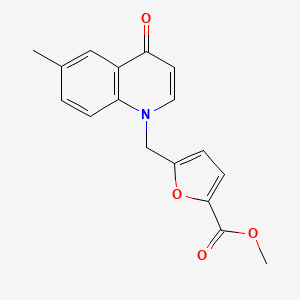

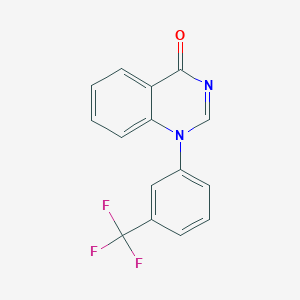
![(2R,3S,5R)-5-[6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B11834365.png)

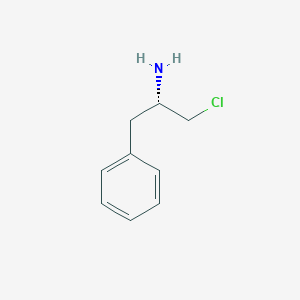
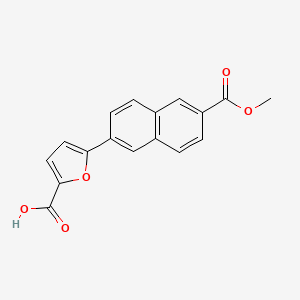
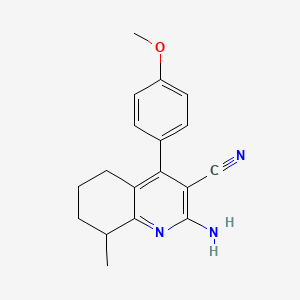
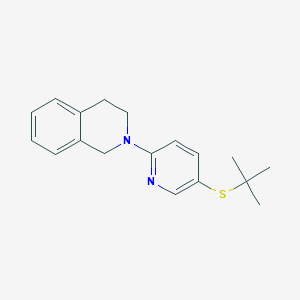
![N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine](/img/structure/B11834405.png)
